Cas no 121588-79-2 (trans-4-methoxycyclohexan-1-amine)

Technical Introduction: trans-4-Methoxycyclohexan-1-amine trans-4-Methoxycyclohexan-1-amine is a chiral cyclohexylamine derivative featuring a methoxy substituent in the trans configuration at the 4-position. This compound is valued for its structural rigidity and stereochemical purity, making it a useful intermediate in pharmaceutical synthesis and asymmetric catalysis. The trans configuration enhances stability and influences reactivity, offering distinct selectivity in chiral transformations. Its amine functionality allows for further derivatization, while the methoxy group contributes to solubility and electronic modulation. The compound is typically supplied in high enantiomeric purity, ensuring reproducibility in research and industrial applications. Suitable for use in medicinal chemistry and fine chemical synthesis, it provides a versatile scaffold for developing bioactive molecules.
trans-4-methoxycyclohexan-1-amine structure
121588-79-2 structure
商品名:trans-4-methoxycyclohexan-1-amine
CAS番号:121588-79-2
MF:C7H15NO
メガワット:129.2001
MDL:MFCD20278175
CID:1006766
PubChem ID:409910

trans-4-methoxycyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • trans-4-Methoxycyclohexanamine
    • trans-4-Methoxy-cyclohexylamine
    • trans-4-MethoxycyclohexanaMine,,,(1r,4r)-4-methoxycyclohexan-1-amine
    • 4-METHOXYCYCLOHEXANAMINE
    • 4-methoxycyclohexylamine
    • Cis-4-methoxycyclohexanamine
    • 4-methoxycyclohexan-1-amine
    • Cis-4-methoxy-cyclohexylamine
    • Cyclohexanamine, 4-methoxy-, trans-
    • (cis-4-Methoxycyclohexyl)amine
    • (4-methoxycyclohexyl)amine hydrochloride
    • trans-4-Methoxycyclohexan-1-amine
    • PubChem23334
    • PubChem23335
    • 4-Methoxy-cyclohexylamine
    • (4-methoxycyclohexyl)amine
    • Cyclohexanamine, 4-metho
    • 130290-78-7
    • SCHEMBL13088410
    • EN300-2985048
    • DA-23098
    • EN300-251636
    • SCHEMBL153253
    • S11590
    • MFCD17011799
    • AKOS006365497
    • AS-62429
    • SCHEMBL3539502
    • SDMXLAZIFYYECU-UHFFFAOYSA-N
    • 121588-79-2
    • s11822
    • (trans-4-methoxycyclohexyl)amine
    • DS-17021
    • SY018116
    • AMY21463
    • AKOS012101861
    • SCHEMBL13088408
    • trans-4-methoxycyclohexylamine
    • MFCD18207818
    • SY012780
    • 4342-46-5
    • Methoxycyclohexanamine;
    • AMY32258
    • SB32683
    • DB-264663
    • A932270
    • SCHEMBL12125297
    • EN300-2993396
    • AKOS006364243
    • DTXSID401347613
    • SCHEMBL153252
    • trans-4-(methyloxy)cyclohexanamine
    • A872699
    • DB-278434
    • (1r,4r)-4-methoxycyclohexan-1-amine
    • SB31854
    • trans-4-methoxy cyclohexyl amine
    • (1s,4s)-4-methoxycyclohexan-1-amine
    • SDMXLAZIFYYECU-LJGSYFOKSA-N
    • CS-W003887
    • SCHEMBL14543566
    • MFCD20278175
    • ALBB-026665
    • trans-4-methoxycyclohexan-1-amine
    • MDL: MFCD20278175
    • インチ: 1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3
    • InChIKey: SDMXLAZIFYYECU-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 129.11545
  • どういたいしつりょう: 129.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 77
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 35.2

じっけんとくせい

  • PSA: 35.25

trans-4-methoxycyclohexan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1483789-1g
trans-4-Methoxycyclohexanamine
121588-79-2 95%
1g
$55.00 2022-05-17
Key Organics Ltd
AS-62429-1MG
(1r,4r)-4-methoxycyclohexan-1-amine
121588-79-2 >97%
1mg
£37.00 2025-02-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1226-25G
trans-4-methoxycyclohexan-1-amine
121588-79-2 97%
25g
¥ 5,273.00 2023-04-06
Key Organics Ltd
AS-62429-1G
(1r,4r)-4-methoxycyclohexan-1-amine
121588-79-2 >97%
1g
£172.00 2025-02-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T33860-1g
trans-4-Methoxycyclohexanamine
121588-79-2 95%
1g
¥201.0 2024-07-18
ChemScence
CS-0047753-250mg
trans-4-Methoxycyclohexan-1-amine
121588-79-2 >97.0%
250mg
$22.0 2022-04-28
Ambeed
A1483789-25g
trans-4-Methoxycyclohexanamine
121588-79-2 98+%
25g
$1020.00 2022-05-17
eNovation Chemicals LLC
Y1004959-100mg
trans-4-Methoxy-cyclohexylamine
121588-79-2 95%
100mg
$110 2024-07-28
TRC
T243975-250mg
trans-4-MethoxycyclohexanaMine
121588-79-2
250mg
$ 325.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T33860-5g
trans-4-Methoxycyclohexanamine
121588-79-2 95%
5g
¥883.0 2024-07-18

trans-4-methoxycyclohexan-1-amine 関連文献

trans-4-methoxycyclohexan-1-amineに関する追加情報

trans-4-Methoxycyclohexan-1-Amine: A Comprehensive Overview

trans-4-Methoxycyclohexan-1-Amine, also known by its CAS number 121588-79-2, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, characterized by its cyclohexane ring with a methoxy group at the 4-position and an amine group at the 1-position, exhibits unique chemical properties that make it valuable in various applications. Recent studies have highlighted its potential in drug discovery, material science, and catalytic processes, underscoring its importance in modern chemistry.

The structure of trans-4-methoxycyclohexan-1-amine is defined by its trans configuration, where the methoxy and amine groups are on opposite sides of the cyclohexane ring. This spatial arrangement influences its reactivity and stability, making it a preferred substrate in asymmetric synthesis and enantioselective reactions. Researchers have explored its role as a chiral auxiliary in organic synthesis, leveraging its ability to induce high enantioselectivity in various transformations.

In the realm of drug discovery, trans-4-methoxycyclohexan-1-amine has been investigated for its potential as a building block in the development of bioactive molecules. Its cyclohexane framework provides a rigid structure that can be further functionalized to target specific biological pathways. Recent studies have demonstrated its utility in the synthesis of G-protein coupled receptor (GPCR) ligands, which are critical in pharmacology for treating conditions such as hypertension and neurodegenerative diseases.

The synthesis of trans-4-methoxycyclohexan-1-amine has been optimized through various methodologies, including catalytic asymmetric hydrogenation and enzymatic resolutions. These advancements have enhanced the efficiency and scalability of production processes, making it more accessible for large-scale applications. Moreover, the compound's compatibility with green chemistry principles has further solidified its position in sustainable chemical manufacturing.

In material science, trans-4-methoxycyclohexan-1-amine has been utilized as a precursor for advanced polymers and materials with tailored mechanical properties. Its ability to form stable bonds under mild conditions makes it an attractive candidate for developing high-performance materials used in electronics and aerospace industries.

Recent breakthroughs in catalysis have also highlighted the role of trans-4-methoxycyclohexan-1-amine as a ligand in transition metal-catalyzed reactions. Its chiral environment facilitates highly selective transformations, enabling the synthesis of complex molecules with unprecedented efficiency. This has opened new avenues for exploring novel catalytic systems that can address challenges in energy conversion and storage.

The study of trans-4-methoxycyclohexan-1-amine continues to evolve, driven by interdisciplinary collaborations between chemists, biologists, and engineers. Its multifaceted applications across diverse fields underscore its significance as a key compound in contemporary chemical research.

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Amadis Chemical Company Limited
(CAS:121588-79-2)trans-4-methoxycyclohexan-1-amine
A932270
清らかである:99%
はかる:25g
価格 ($):602.0